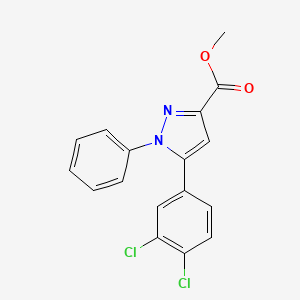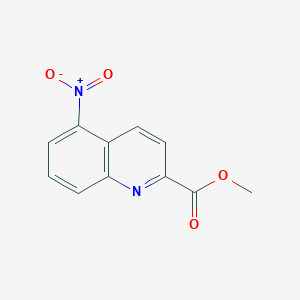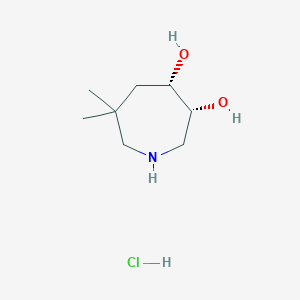
4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide, also known as DBIBB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide has also been studied for its potential use as an antifungal agent, as it has been found to be effective against certain fungal strains. Additionally, 4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide has also been shown to bind to the GABA-A receptor, which is a receptor involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide has been shown to have antifungal properties, as it has been found to inhibit the growth of certain fungal strains. 4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide has also been shown to bind to amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and the synthesis method has been optimized to obtain high yields and purity of the final product. 4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide has also been shown to have a variety of potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, there are also limitations to using 4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, more research is needed to determine its safety and efficacy for use in humans.
Orientations Futures
There are several future directions for research on 4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide. One area of research is the development of 4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide derivatives with improved properties, such as increased potency or selectivity. Another area of research is the investigation of the mechanism of action of 4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide, which could lead to the development of new therapeutic targets for various diseases. Additionally, more research is needed to determine the safety and efficacy of 4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide for use in humans, which could lead to the development of new drugs for various diseases.
Méthodes De Synthèse
4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method starts with the reaction of 4-bromo-2-chloropyridine with 2-mercaptobenzothiazole to form 4-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzenamine. This intermediate is then reacted with dibutylamine and chlorosulfonic acid to form the final product, 4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide. The synthesis method has been optimized to obtain high yields and purity of the final product.
Propriétés
IUPAC Name |
4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c1-3-5-15-27(16-6-4-2)32(29,30)20-9-7-19(8-10-20)22(28)26-23-25-21(17-31-23)18-11-13-24-14-12-18/h7-14,17H,3-6,15-16H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASRCEDUXZBCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-fluorophenyl)methoxy]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2914472.png)
![13'-Bromo-8'-methyl-2',8'-diazaspiro[cyclopropane-1,9'-tricyclo[8.4.0.0,2,6]tetradecane]-1'(14'),3',5',10',12'-pentaen-7'-one](/img/structure/B2914474.png)
![(2-((difluoromethyl)sulfonyl)phenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2914475.png)

![Methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2914477.png)



![[5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2914485.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2914489.png)
![1-Chloro-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B2914490.png)